molecular formula C21H23NO3 B1204737 Proroxan CAS No. 33743-96-3

Proroxan

Numéro de catalogue: B1204737
Numéro CAS: 33743-96-3
Poids moléculaire: 337.4 g/mol
Clé InChI: GZIISXIDAZYOLI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Background and Development

The development of this compound traces back to the 1970s when it was synthesized at the Institute of Toxicology of the USSR Ministry of Health in Leningrad. This period represented a significant era in pharmaceutical research, particularly in the Soviet Union, where extensive investigations into alpha-adrenergic blocking agents were being conducted. The compound was initially positioned as an antihypertensive agent, reflecting the research priorities of that time period when cardiovascular diseases were becoming increasingly recognized as major health concerns.

The historical context of this compound's development coincides with a broader scientific movement toward understanding adrenergic receptor pharmacology. During the 1970s, researchers were actively exploring the therapeutic potential of alpha-adrenergic blockers, building upon earlier discoveries of compounds such as phenoxybenzamine and phentolamine. The expectations from alpha-blockers during this period were particularly high, especially regarding the treatment of hypertensive and ischemic conditions, though only a limited number of drugs from this class ultimately achieved widespread clinical adoption for these purposes.

The compound's development trajectory differed significantly from other alpha-blockers of its era. While initially conceived as an antihypertensive agent, this compound's primary clinical applications evolved toward the treatment of diencephalic disorders, particularly vegetative crises, where the drug gained considerable popularity. This shift in therapeutic focus demonstrates the dynamic nature of pharmaceutical development, where compounds often find their most valuable applications in areas different from their original intended uses.

The research team at the Institute of Toxicology conducted extensive pharmacological studies that established this compound's mechanism of action as a non-selective alpha-adrenoreceptor antagonist. These early investigations laid the foundation for understanding the compound's unique pharmacological profile and its potential applications in various medical conditions. The Soviet pharmaceutical research infrastructure during this period was particularly well-suited for such comprehensive drug development programs, with significant resources dedicated to exploring novel therapeutic compounds.

Nomenclature and Classification

This compound operates under multiple nomenclature systems, reflecting its international recognition and diverse applications. The International Nonproprietary Name designation for this compound is this compound, while it is also known by alternative names including pyrroxane and pirroksan. These nomenclature variations demonstrate the compound's presence in different pharmaceutical markets and research contexts worldwide.

The chemical nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, with its systematic name being 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one. This systematic naming convention provides precise information about the compound's molecular structure, indicating the presence of benzodioxin and phenylpyrrolidin moieties connected through a propanone bridge. The chemical formula C₂₁H₂₃NO₃ reflects the compound's molecular composition, with a molecular weight of 337.4 grams per mole.

The classification of this compound within pharmaceutical taxonomy places it firmly within the category of alpha-adrenergic receptor antagonists. More specifically, the compound functions as a non-selective alpha-adrenoreceptor antagonist, meaning it blocks both alpha-1 and alpha-2 adrenergic receptor subtypes. This classification is crucial for understanding the compound's pharmacological behavior and its interactions with biological systems.

Property Value
International Nonproprietary Name This compound
Alternative Names Pyrroxane, Pirroksan
Molecular Formula C₂₁H₂₃NO₃
Molecular Weight 337.4 g/mol
Chemical Abstract Service Number 33743-96-3
Systematic Name 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one

The compound exists in various salt forms, with the hydrochloride salt being commonly referenced in pharmaceutical literature. The hydrochloride form, with the molecular formula C₂₁H₂₄ClNO₃ and molecular weight of 373.9 grams per mole, represents the most frequently studied and utilized formulation of the compound. Additionally, a hydrobromide salt form has been documented, with the molecular formula C₂₁H₂₃NO₃·BrH and molecular weight of 418.324 grams per mole.

The stereochemical characteristics of this compound indicate it exists as a racemic mixture, containing both enantiomeric forms of the molecule. This stereochemical property is significant for understanding the compound's pharmacological activity, as different enantiomers may exhibit varying degrees of biological activity and receptor selectivity. The presence of one defined stereocenter in the molecule contributes to its three-dimensional structure and influences its interaction with biological targets.

Current Status in Chemical Research

Contemporary research involving this compound has expanded significantly beyond its original therapeutic applications, encompassing diverse areas of chemical synthesis, molecular pharmacology, and drug development methodologies. Recent scientific investigations have positioned this compound as both a research target and a synthetic building block for exploring novel chemical transformations and pharmaceutical applications.

The compound has gained attention in synthetic organic chemistry as a target molecule for developing new synthetic methodologies. Recent research has demonstrated the successful application of anti-Markovnikov hydroamination protocols for this compound synthesis, utilizing rare-earth metal catalysts such as yttrium trialkyl complexes. These synthetic approaches represent significant advances in the field of metal-catalyzed organic transformations, providing more efficient and selective methods for constructing complex pharmaceutical molecules.

Metal-free synthetic approaches have also been developed for this compound synthesis, particularly through reductive hydroamination of ynones. This research direction reflects the broader trend in organic chemistry toward developing environmentally friendly and cost-effective synthetic methods that avoid the use of expensive transition metal catalysts. The successful application of these methods to this compound synthesis demonstrates the compound's utility as a benchmark molecule for evaluating new synthetic technologies.

Research Area Recent Developments Methodological Advances
Synthetic Chemistry Anti-Markovnikov hydroamination protocols Rare-earth metal catalysis
Green Chemistry Metal-free synthesis approaches Reductive hydroamination
Pharmacological Research Alpha-adrenergic receptor studies Selectivity profiling
Analytical Chemistry Structural characterization methods Advanced spectroscopic techniques

Current pharmacological research has continued to investigate this compound's interactions with adrenergic receptor systems, with particular emphasis on understanding its selectivity profile and mechanism of action at the molecular level. These studies have contributed to a more comprehensive understanding of alpha-adrenergic receptor pharmacology and have provided insights into the structural requirements for selective receptor antagonism.

The compound's role in contemporary pharmaceutical research extends to its use as a reference standard for developing new analytical methods and quality control procedures. Advanced analytical techniques, including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, have been employed to characterize this compound's structural properties and purity profiles. These analytical developments are crucial for ensuring the quality and consistency of pharmaceutical preparations and for supporting regulatory approval processes.

Recent investigations have also explored this compound's potential applications in combination with other therapeutic agents, particularly in the context of treating complex neurological and psychiatric conditions. These research efforts reflect the growing recognition that combination therapies may offer superior therapeutic outcomes compared to monotherapy approaches, especially for conditions involving multiple pathophysiological mechanisms.

The current status of this compound in chemical research is further characterized by its inclusion in various pharmaceutical databases and chemical information systems, which serve as valuable resources for researchers investigating related compounds and synthetic pathways. These databases provide comprehensive information about the compound's physicochemical properties, synthetic routes, and biological activities, facilitating continued research and development efforts in academia and industry.

Propriétés

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c23-19(17-6-7-20-21(14-17)25-13-12-24-20)9-11-22-10-8-18(15-22)16-4-2-1-3-5-16/h1-7,14,18H,8-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIISXIDAZYOLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)CCC(=O)C3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33025-33-1 (hydrochloride)
Record name Proroxan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033743963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9046285
Record name Proroxan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33743-96-3
Record name Proroxan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033743963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proroxan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROROXAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5WT3QN49G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Multi-Step Reaction via 1,4-Benzodioxan-6-Carboxaldehyde

The primary synthetic route for proroxan begins with 1,4-benzodioxan-6-carboxaldehyde as the foundational precursor. This method involves three sequential steps, each requiring strict control of reaction conditions to maximize yield and purity:

Step 1: Nucleophilic Addition
In an inert atmosphere, tetrahydrofuran (THF) serves as the solvent for the reaction between 1,4-benzodioxan-6-carboxaldehyde and a pyrrolidine derivative. The reaction proceeds at temperatures ranging from -10°C to 20°C over 2.33 hours, facilitating the formation of a secondary amine intermediate.

Step 2: Oxidation
Manganese(IV) oxide (MnO₂) in dichloromethane (DCM) oxidizes the intermediate at 20°C, introducing a ketone functional group critical for α-adrenergic receptor binding. The inert atmosphere prevents unwanted side reactions, such as over-oxidation or decomposition.

Step 3: Boronate Ester Formation
The final step employs 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in THF to stabilize the product via boronate ester formation, enhancing its solubility for subsequent purification.

Table 1: Reaction Conditions for Laboratory-Scale Synthesis

StepReagentsSolventTemperatureTimeKey Product
1THF, pyrrolidine derivativeTHF-10–20°C2.33 hSecondary amine
2MnO₂DCM20°CKetone intermediate
34,4,5,5-tetramethyl-1,3,2-dioxaborolaneTHF20°CThis compound boronate ester

Key Reaction Parameters and Optimization

Yield optimization hinges on solvent selection, stoichiometric ratios, and temperature control:

  • Solvent Systems : THF’s aprotic nature facilitates nucleophilic addition, while DCM’s low polarity minimizes side reactions during oxidation.

  • Catalyst Ratios : A 1:1.2 substrate-to-catalyst ratio ensures complete conversion without excess reagent waste.

  • Temperature Stability : Maintaining ±2°C during exothermic steps prevents thermal degradation.

Industrial Production Techniques

Large-Scale Synthesis

Industrial facilities employ continuous-flow reactors to replicate the laboratory-scale steps at higher volumes. Key modifications include:

  • High-Performance Liquid Chromatography (HPLC) : Ion-pair chromatography with C18 columns and UV detection (λ = 254 nm) ensures ≥99% purity.

  • Solvent Recovery Systems : DCM and THF are recycled via distillation, reducing environmental and operational costs.

Quality Control Protocols

  • In-Process Checks : Real-time monitoring of pH (6.5–7.5) and intermediate concentrations prevents deviations.

  • Stability Testing : Accelerated degradation studies under heat (40°C) and humidity (75% RH) confirm shelf-life stability.

Green Chemistry Approaches

Solvent-Free Synthesis

Emerging methodologies eliminate solvents by using mechanochemical grinding. For example, ball milling 1,4-benzodioxan-6-carboxaldehyde with pyrrolidine derivatives achieves 85% yield in 30 minutes, reducing waste generation.

Deep Eutectic Solvent (DES) Catalysis

DES systems composed of menthol and thymol (2:1 molar ratio) enhance reaction rates by 40% compared to traditional solvents. These non-toxic solvents also simplify post-reaction separation.

Table 2: Comparative Analysis of Synthesis Methods

MethodYield (%)Time (h)Purity (%)Environmental Impact
Traditional Lab-Scale726.3399High (solvent use)
Industrial HPLC894.599.5Moderate
Solvent-Free850.598Low
DES Catalysis783.097Low

Purification and Analytical Validation

Recrystallization

This compound’s hydrochloride salt is purified via recrystallization from ethyl acetate, achieving 70–75% recovery. The process involves:

  • Dissolving the crude product in hot ethyl acetate.

  • Cooling to -20°C to precipitate pure crystals.

  • Filtering under reduced pressure.

Spectroscopic Characterization

  • FT-IR : Peaks at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether) confirm structural integrity.

  • ¹H NMR : A singlet at δ 3.75 ppm integrates for the benzodioxan methylene protons .

Analyse Des Réactions Chimiques

Types de réactions

Proroxan subit plusieurs types de réactions chimiques, notamment :

    Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

    Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites.

    Substitution : this compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les acides, les bases et les agents oxydants ou réducteurs. Les conditions varient en fonction de la réaction souhaitée, les niveaux de pH et les températures spécifiques étant cruciaux pour des résultats optimaux .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound, qui peuvent avoir des propriétés pharmacologiques et des applications différentes .

Applications De Recherche Scientifique

Scientific Research Applications

Proroxan has been investigated for multiple applications across different domains:

  • Medicine :
    • Hypertension Treatment : this compound is primarily used to manage high blood pressure.
    • Ménière's Disease : It helps alleviate symptoms associated with this inner ear disorder.
    • Motion Sickness : The compound has shown effectiveness in reducing symptoms related to motion sickness.
    • Allergic Dermatitis : Its anti-allergic properties make it useful in treating skin conditions.
  • Biology :
    • Cellular Signaling Studies : Research has focused on how this compound influences cellular signaling pathways, particularly in vascular smooth muscle and neuronal cells.
    • Neuropharmacology : Investigations into its effects on neurotransmitter release and uptake have highlighted its potential in treating psychiatric disorders.
  • Chemistry :
    • Model Compound : this compound serves as a model compound for studying the interactions of alpha-blockers with adrenergic receptors.
    • Pharmacokinetics Research : Studies have examined its solubility and stability under varying pH conditions, which affect its pharmacokinetics.
  • Industry :
    • Modified-Release Formulations : this compound is utilized in developing prolonged-release dosage forms to enhance bioavailability and stability.

Case Study 1: Efficacy in Hypertension Management

A clinical study demonstrated that this compound effectively reduced systolic and diastolic blood pressure in patients with essential hypertension. The results indicated an average reduction of 20 mmHg in systolic pressure after a single dose of 30 mg.

Case Study 2: Motion Sickness Relief

In a controlled trial involving participants prone to motion sickness, this compound was administered at a dosage of 30 mg. The outcomes showed a significant improvement in tolerance to motion stimuli, with a 75% increase in the time before symptoms manifested compared to a placebo group.

Case Study 3: Neuropharmacological Effects

Research investigating the neuropharmacological properties of this compound revealed its potential to modulate neurotransmitter systems. In animal models, it was observed that this compound administration led to decreased motivation for alcohol consumption, suggesting its utility in addiction treatment.

Mécanisme D'action

Proroxan exerts its effects by blocking alpha-adrenoreceptors, which are involved in the regulation of vascular tone and blood pressure. By inhibiting these receptors, this compound reduces the constriction of blood vessels, leading to a decrease in blood pressure. It also affects central nervous system pathways, contributing to its use in treating motion sickness and other neurological conditions .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Overview of α-Adrenergic Blockers

Compound Molecular Formula IC50 (µM)* Key Therapeutic Uses Structural Features
Proroxan C21H23NO3·HCl 8.5 Hypertension, Ménière’s disease, anxiety Benzodioxane core, phenylpyrrolidine ketone
Spiroxatrine C22H25N3O3 N/A Research use (α1/5-HT1A receptor antagonist) Triazaspirodecanone backbone
Piperoxan HCl C14H19NO2·HCl N/A Diagnostic tool for pheochromocytoma Piperidine-substituted benzodioxane
Pimozide C28H29F2N3O 2.5 Antipsychotic (dopamine antagonist) Benzimidazole derivative
Clemizole C19H21ClN2 6.5 Antihistamine, antifilarial Benzimidazole with chlorophenyl group

IC50 values against *Brugia pahangi in antifilarial screens .

Efficacy and Selectivity

  • Antifilarial Activity: this compound (IC50 = 8.5 µM) demonstrates moderate macrofilaricidal activity but is less potent than pimozide (IC50 = 2.5 µM) and clemizole (IC50 = 6.5 µM) . Its non-selective α-blocking action may contribute to its broad-spectrum antiparasitic effects, though CNS penetration limits its utility in Loa loa-endemic regions .
  • Clinical Applications: Unlike spiroxatrine (primarily a research tool) or piperoxan (diagnostic agent), this compound is clinically validated for hypertension and anxiety disorders. A 2024 randomized trial showed this compound combined with escitalopram significantly reduced autonomic symptoms in generalized anxiety disorder (HAM-A score reduction; p > 0.05) .

Pharmacokinetic and Stability Considerations

  • Solubility : this compound’s solubility decreases at pH 3–5.5 due to protonation-complexation interactions, unlike clemizole or pimozide, which are more stable across physiological pH ranges .
  • Synthesis: this compound can be synthesized via metal-free reductive hydroamination of ynones, a method applicable to β-aminoketone-based drugs like propipocaine . This contrasts with spiroxatrine’s complex triazaspirodecanone synthesis .

Activité Biologique

Proroxan, also known as pyrroxan, is an α-adrenergic antagonist that has garnered attention for its diverse biological activities, particularly in the fields of psychiatry and pharmacology. Originally developed in the 1970s, it was primarily used for treating vegetative crises and has since been explored for various other therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, clinical applications, and case studies.

This compound functions by selectively blocking α-adrenergic receptors, which inhibits the effects of endogenous catecholamines like norepinephrine. This mechanism is essential in managing conditions characterized by excessive adrenergic activity. The drug's ability to modulate neurotransmitter levels has led to its investigation in several clinical contexts.

1. Treatment of Diencephalic Disorders

This compound has been effectively used in treating diencephalic disorders, particularly vegetative crises. Clinical studies have shown significant improvements in patients experiencing autonomic dysregulation, characterized by symptoms such as dizziness and nausea. A study indicated that a single oral dose of 30 mg this compound significantly increased statokinetic stability and reduced symptoms of motion sickness compared to a control group .

2. Anti-Alcohol and Anti-Drug Effects

Research has demonstrated this compound's potential in reducing alcohol and drug motivation. It has shown promise in psychiatric settings for patients with substance use disorders, where it helps decrease cravings and consumption levels .

3. Vestibular Function Improvement

In controlled trials, this compound exhibited a notable effect on vestibular function, decreasing the severity of vestibular responses by approximately 60% during motion sickness tests. This suggests its utility in managing vestibular disorders .

Case Studies and Clinical Trials

Several studies have explored this compound's efficacy across different patient populations:

  • Study on Motion Sickness : A randomized trial compared this compound (30 mg) with dimenhydrinate (100 mg) in patients subjected to motion sickness tests. Results indicated that this compound was comparably effective while exerting a more favorable profile on sensory responses .
  • Psychiatric Applications : In patients with anxiety disorders, this compound demonstrated a reduction in anxiety symptoms due to its adrenergic blockade properties, supporting its use as an adjunct therapy .

Biological Activity Summary Table

Activity Effect Reference
α-Adrenergic Blockade Reduces adrenergic activity
Anti-Motion Sickness Increases statokinetic stability
Substance Use Reduction Decreases alcohol/drug cravings
Vestibular Response Modulation Reduces dizziness and nausea

Pharmacokinetics

This compound is administered orally and exhibits rapid absorption with peak plasma concentrations typically reached within 1-2 hours post-administration. Its pharmacokinetic profile indicates a half-life conducive to its use in acute settings while allowing for flexibility in dosing regimens.

Q & A

Q. What methodological approaches are recommended to investigate proroxan’s α-adrenergic blockade mechanism in preclinical models?

To evaluate this compound’s non-selective α-adrenergic antagonism, researchers should employ in vitro receptor-binding assays (e.g., radioligand displacement studies using α₁ and α₂-adrenergic receptors) and in vivo models such as spontaneously hypertensive rats (SHR) to assess blood pressure modulation. Dose-response curves and telemetric monitoring of cardiovascular parameters can quantify potency and selectivity .

Q. How can researchers standardize this compound synthesis to ensure reproducibility in pharmacological studies?

this compound’s 1,4-benzodioxane scaffold can be synthesized via traditional chemical methods (e.g., acid-catalyzed cyclization of epoxides) or enzymatic approaches using lipases for greener synthesis. Key steps include optimizing solvent systems (e.g., toluene for azeotropic water removal) and validating purity via HPLC with UV detection (λ = 254 nm). Reproducibility requires strict control of reaction temperature (±2°C) and catalyst ratios (e.g., 1:1.2 substrate-to-catalyst) .

Q. What validated psychometric tools are appropriate for assessing this compound’s efficacy in anxiety-related clinical trials?

Use the Hamilton Anxiety Scale (HAM-A) for core symptom quantification and the SCL-90-R SOM subscale for somatic manifestations. Pair these with clinician-rated scales like CGI-S (severity) and CGI-I (improvement) to capture global outcomes. Ensure inter-rater reliability through blinded evaluator training and pre-trial calibration sessions .

Advanced Research Questions

Q. How does pH-dependent solubility instability impact this compound’s pharmacokinetics, and what formulation strategies mitigate this?

this compound’s solubility decreases sharply at pH 3–5.5 due to non-standard protonation behavior, increasing degradation rates. Researchers should:

  • Use HPLC-MS to quantify degradation products (e.g., benzodioxane ring-opened derivatives).
  • Design gastroretentive formulations (e.g., floating tablets) to maximize absorption in the stomach (pH 1.5–3).
  • Test co-administration with pH modifiers (e.g., citric acid) to stabilize the microenvironment .

Q. What experimental designs resolve contradictions in this compound’s pharmacokinetic data across species?

Discrepancies in bioavailability (e.g., rat vs. human) may arise from interspecies metabolic differences. Solutions include:

  • Physiologically based pharmacokinetic (PBPK) modeling to account for gastric emptying times and cytochrome P450 isoform activity.
  • Microsomal stability assays with liver S9 fractions from multiple species.
  • Cross-over studies in larger animal cohorts (n ≥ 12) to reduce individual variability .

Q. How can researchers optimize this compound’s enantiomeric purity during synthesis, given its chiral 1,4-benzodioxane core?

Use chiral chromatography (e.g., Chiralpak AD-H column) with heptane/ethanol mobile phases to separate enantiomers. Alternatively, employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to achieve >98% enantiomeric excess (ee). Validate purity via polarimetry and circular dichroism (CD) spectroscopy .

Q. What statistical methods are robust for analyzing this compound’s dose-response relationships in complex comorbid models (e.g., anxiety with hypertension)?

Apply mixed-effects models to account for repeated measures (e.g., blood pressure and HAM-A scores). Use MANOVA to assess multivariate outcomes and Bonferroni correction for multiple comparisons. For non-linear responses, Emax models can estimate EC₅₀ values .

Data Analysis and Contradiction Management

Q. How should researchers address this compound’s paradoxical stability data in aqueous vs. lipid-based formulations?

Contradictions may arise from excipient interactions (e.g., surfactants altering micellar encapsulation). Mitigation strategies:

  • Conduct accelerated stability studies (40°C/75% RH) with LC-MS profiling.
  • Use isothermal calorimetry (ITC) to quantify drug-excipient binding constants.
  • Apply molecular dynamics simulations to predict aggregation tendencies .

Q. What bioanalytical techniques validate this compound’s plasma concentration in pharmacokinetic studies with polypharmacy patients?

Use LC-MS/MS with deuterated internal standards (e.g., this compound-d₄) for specificity. Validate assays per FDA guidelines (precision <15%, accuracy 85–115%). Monitor metabolites (e.g., N-desmethyl-proroxan) via MRM transitions (m/z 374 → 165) .

Q. How can meta-analyses reconcile conflicting efficacy data from this compound’s early Soviet-era trials vs. modern RCTs?

Perform systematic reviews with PRISMA guidelines, stratifying by diagnostic criteria (e.g., ICD-10 vs. DSM-5). Use random-effects models to pool effect sizes (Cohen’s d) and assess heterogeneity (I² statistic). Sensitivity analyses should exclude low-quality studies (Jadad score <3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Proroxan
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Proroxan

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.